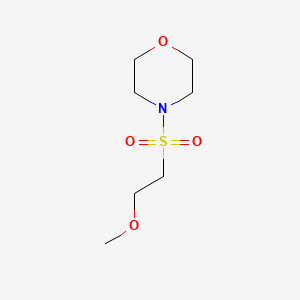

4-(2-methoxyethanesulfonyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-11-6-7-13(9,10)8-2-4-12-5-3-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWGAONRUNBYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216387-54-0 | |

| Record name | 4-(2-methoxyethanesulfonyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Optimized Pathways for 4 2 Methoxyethanesulfonyl Morpholine

Retrosynthetic Analysis of the 4-(2-methoxyethanesulfonyl)morpholine Molecular Architecture

A retrosynthetic analysis of this compound logically deconstructs the molecule into its primary precursors. The key disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This strategic bond cleavage reveals two essential building blocks: morpholine (B109124) and 2-methoxyethanesulfonyl chloride. This approach simplifies the synthetic challenge into the acquisition or synthesis of these two key reactants, which can then be coupled to form the target molecule.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursors |

| This compound | S-N bond | Morpholine and 2-methoxyethanesulfonyl chloride |

Conventional and Novel Approaches to Sulfonamide Bond Formation

The formation of the sulfonamide linkage is the cornerstone of synthesizing this compound. This is conventionally achieved by the reaction of an amine with a sulfonyl chloride.

Reactant Precursor Selection and Synthesis: 2-methoxyethanesulfonyl chloride

The synthesis of the crucial precursor, 2-methoxyethanesulfonyl chloride, is a critical first step. While not as commonly available as some other sulfonyl chlorides, it can be prepared through established synthetic routes. A prevalent method involves the oxidative chlorination of 2-methoxyethanethiol (B1608290). This transformation can be accomplished using various chlorinating and oxidizing agents. A common laboratory-scale method involves the reaction of the corresponding thiol with chlorine in an aqueous medium. researchgate.net This method is analogous to the preparation of similar hydroxyalkanesulfonyl chlorides. researchgate.net

Alternatively, the synthesis can proceed from 2-methoxyethyl thiocyanate (B1210189). The thiocyanate group can be converted to a sulfonyl chloride through chlorination. nih.gov Another potential pathway involves the synthesis of sodium 2-methoxyethanesulfonate, which can then be converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Amine-Sulfonyl Chloride Coupling Reactions: Mechanistic Insights and Optimization

The reaction between 2-methoxyethanesulfonyl chloride and morpholine proceeds via a nucleophilic attack of the secondary amine of the morpholine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.net Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate or sodium hydroxide. chemsociety.org.ngresearchgate.net

The choice of solvent is also crucial for optimizing the reaction conditions. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are frequently employed to avoid unwanted side reactions of the sulfonyl chloride with protic solvents. The reaction temperature is another important parameter to control, with many sulfonylation reactions proceeding efficiently at room temperature or with gentle heating.

Table 2: Typical Reaction Conditions for Amine-Sulfonyl Chloride Coupling

| Parameter | Condition |

| Reactants | 2-methoxyethanesulfonyl chloride, Morpholine |

| Base | Triethylamine, Pyridine, Sodium Carbonate |

| Solvent | Dichloromethane, THF, Acetonitrile |

| Temperature | Room Temperature to mild heating |

Alternative Sulfonylation Strategies and Their Application

Beyond the conventional sulfonyl chloride and amine coupling, several alternative strategies for sulfonamide bond formation have been developed. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, or avoidance of hazardous reagents.

One such approach involves the use of sulfinate salts as precursors to the sulfonyl group. For instance, sodium 2-methoxyethanesulfinate could potentially be activated and reacted with an electrophilic source of the morpholino group. Another modern approach is the direct oxidative coupling of thiols and amines, which could, in principle, be applied to the one-pot synthesis of this compound from 2-methoxyethanethiol and morpholine.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

In the synthesis of this compound, the primary consideration for selectivity is chemoselectivity. Morpholine is a secondary amine, and its reaction with 2-methoxyethanesulfonyl chloride is generally highly chemoselective, leading to the formation of the desired N-sulfonylated product. researchgate.net The nitrogen atom of morpholine is significantly more nucleophilic than the ether oxygen, ensuring that the reaction occurs exclusively at the amine functionality.

Regioselectivity is not a significant concern in this specific synthesis, as morpholine is a symmetrical molecule. However, in cases where substituted morpholines are used, the regioselectivity of the sulfonylation would need to be considered, although N-sulfonylation is typically highly favored.

Catalytic Systems and Promoters for Enhanced Reaction Efficiency and Yield

While the direct coupling of sulfonyl chlorides with amines is often efficient, catalytic systems can be employed to enhance reaction rates and yields, particularly with less reactive substrates. Lewis acids or other promoters can activate the sulfonyl chloride, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by the amine.

In the broader context of sulfonamide synthesis, various metal catalysts, including palladium, copper, and nickel, have been utilized to facilitate the coupling of sulfonyl chlorides or their precursors with amines. nih.gov Photocatalytic methods have also emerged as a powerful tool for the formation of S-N bonds under mild conditions. While specific catalytic systems for the synthesis of this compound are not widely reported, the general principles of these catalytic approaches could be adapted to optimize its synthesis. The use of a catalyst could potentially allow for lower reaction temperatures and reduced reaction times, contributing to a more efficient and sustainable process. For instance, 4-(dimethylamino)pyridine (DMAP) is a known catalyst for acylation and sulfonylation reactions and could be a candidate for promoting this specific transformation.

Green Chemistry Principles in the Synthesis of this compound: Solvent Selection and Waste Minimization

There is no publicly available information detailing the application of green chemistry principles to the synthesis of this compound.

Scalability and Process Development Considerations for Preparative Synthesis

There is no publicly available information regarding the scalability and process development for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 2 Methoxyethanesulfonyl Morpholine

Electrophilic and Nucleophilic Reactions of the Sulfonamide Moiety

The sulfonamide group (–SO₂N<) is a critical functional group that significantly influences the molecule's reactivity. The sulfur atom in the sulfonamide is in a high oxidation state (+6) and is bonded to two oxygen atoms, a carbon atom of the ethyl chain, and the nitrogen atom of the morpholine (B109124) ring. This arrangement makes the sulfur atom highly electrophilic.

Nucleophilic Attack on the Sulfur Atom:

The electrophilic nature of the sulfonyl sulfur makes it susceptible to attack by nucleophiles. This can lead to the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds. The S-N bond is generally more labile and can be cleaved under various conditions.

Hydrolysis: In the presence of strong acids or bases, the sulfonamide can undergo hydrolysis, although sulfonamides are generally considered to be hydrolytically stable under neutral environmental conditions. nih.govresearchgate.net Acid-catalyzed hydrolysis would involve protonation of the morpholine nitrogen or a sulfonyl oxygen, followed by nucleophilic attack of water on the sulfur atom. Base-catalyzed hydrolysis would proceed via direct attack of a hydroxide ion on the sulfur center. The stability of sulfonamides to hydrolysis is a key feature in their use in various applications. nih.gov

Aminolysis and Other Nucleophilic Substitutions: Stronger nucleophiles, such as other amines or alkoxides, can also displace the morpholine ring from the sulfonyl group, particularly under forcing conditions. The reaction mechanism would likely involve a nucleophilic substitution at the sulfur atom.

Reactions involving the N-H bond (if present):

It is important to note that 4-(2-methoxyethanesulfonyl)morpholine is a tertiary sulfonamide and lacks an N-H bond. Primary and secondary sulfonamides can undergo deprotonation at the nitrogen atom to form sulfonamidates, which are potent nucleophiles.

Transformations Involving the Morpholine Ring System: Ring-Opening and Substitutional Reactions

The morpholine ring in this compound is a saturated heterocycle. The presence of the electron-withdrawing sulfonyl group on the nitrogen atom significantly influences the ring's reactivity.

Ring Stability and Ring-Opening Reactions:

The N-sulfonyl group reduces the basicity and nucleophilicity of the morpholine nitrogen compared to unsubstituted morpholine. This deactivation generally enhances the stability of the morpholine ring towards ring-opening reactions. However, under specific and often harsh conditions, ring-opening could be induced.

Reductive Cleavage: Certain reducing agents can cleave the N-S bond, liberating the morpholine.

Reaction with Strong Electrophiles: While the nitrogen is deactivated, extremely strong electrophiles might interact with the oxygen atom of the morpholine ring, potentially initiating ring-opening, although this is less common.

Substitutional Reactions:

Direct substitution on the carbon atoms of the morpholine ring is generally difficult due to the saturated nature of the ring. Any such reactions would likely proceed through radical mechanisms under photochemical or high-temperature conditions.

Reactivity of the Methoxyethyl Side Chain: Functional Group Interconversions

The 2-methoxyethyl side chain offers another site for chemical transformations, primarily involving the ether linkage.

Ether Cleavage:

The ether bond (C-O-C) is generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides like HI or HBr. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of the 2-methoxyethyl group, cleavage could occur at either the methyl-oxygen bond or the ethyl-oxygen bond. The regioselectivity would be influenced by steric and electronic factors, with SN2 attack favoring the less hindered methyl group.

| Reagent | Conditions | Potential Products |

| Concentrated HI or HBr | Heat | 4-(2-hydroxyethanesulfonyl)morpholine and methyl halide, or 4-(2-haloethanesulfonyl)morpholine and methanol |

This reaction allows for the functional group interconversion of the methoxyethyl side chain into a hydroxyethyl or haloethyl group, which could then be used for further synthetic modifications. The use of polymer-supported sulfonamides has been explored for the cleavage of p-methoxybenzyl ethers, suggesting the potential for solid-phase applications in related systems. nih.gov

Photochemical and Thermal Reactivity Profiles of this compound

Photochemical Reactivity:

The photochemical stability of N-sulfonylmorpholines is not extensively documented for this specific compound. However, related heterocyclic compounds can undergo photochemical degradation. researchgate.net Irradiation with UV light could potentially lead to the homolytic cleavage of the N-S bond, generating a morpholinyl radical and a 2-methoxyethanesulfonyl radical. These reactive intermediates could then undergo a variety of subsequent reactions, including hydrogen abstraction, dimerization, or rearrangement, leading to a complex mixture of degradation products.

Thermal Reactivity:

The thermal stability of sulfonamides can vary depending on their structure. Studies on other sulfonamides have shown that thermal decomposition can occur at elevated temperatures. researchgate.net For this compound, thermal degradation could potentially involve:

Cleavage of the N-S bond: Similar to the photochemical pathway, high temperatures could induce homolytic cleavage of the N-S bond.

Elimination reactions: If there were susceptible protons on the ethyl chain, elimination reactions could occur.

Decomposition of the morpholine ring: At very high temperatures, the morpholine ring itself could fragment. Studies on the thermal decomposition of morpholine in industrial applications have identified various breakdown products, including ethanolamine, ammonia, and organic acids. iaea.org

The thermal decomposition kinetics of sulfonamides have been studied using thermogravimetric analysis, often revealing complex, multi-step degradation processes. researchgate.net

Acid-Base Properties and Protonation Equilibria in Non-Aqueous Systems

The nitrogen atom of the morpholine ring in this compound is basic, but its basicity is significantly reduced by the presence of the strongly electron-withdrawing sulfonyl group. In aqueous solution, the pKa of the conjugate acid of morpholine is approximately 8.4. The N-sulfonyl group would lower this value considerably.

The protonation equilibrium in a non-aqueous solvent (S) can be represented as:

This compound + H⁺S ⇌ [4-(2-methoxyethanesulfonyl)morpholinium]⁺S

The position of this equilibrium would depend on the acidity of the medium and the intrinsic basicity of the sulfonamide. The determination of pKa values in non-aqueous solvents is often carried out using spectrophotometric or potentiometric titration methods. scielo.br

Chemical Stability and Degradation Pathways under Varied Environmental Conditions

The environmental fate of this compound will be governed by a combination of biotic and abiotic degradation processes.

Abiotic Degradation:

Hydrolysis: As discussed in section 3.1, sulfonamides are generally resistant to hydrolysis under typical environmental pH and temperature conditions. nih.govresearchgate.net However, over long periods or under more extreme pH conditions, slow hydrolysis of the S-N bond could occur, leading to the formation of morpholine and 2-methoxyethanesulfonic acid. Ceria-catalyzed hydrolytic cleavage of sulfonamides has also been reported, suggesting that mineral surfaces could play a role in their environmental degradation. acs.org

Photolysis: Direct photolysis in sunlit surface waters could be a potential degradation pathway, as discussed in section 3.4.

Biotic Degradation:

Microbial degradation is a significant pathway for the environmental breakdown of many organic compounds. While specific studies on this compound are lacking, the biodegradation of the parent morpholine heterocycle has been investigated. Several bacterial strains, particularly from the genus Mycobacterium, have been shown to utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The proposed degradation pathway for morpholine involves the initial cleavage of a C-N bond, often mediated by a cytochrome P450 enzyme, to form intermediates like 2-(2-aminoethoxy)acetic acid, which are further metabolized. nih.gov It is plausible that microorganisms could also degrade this compound, potentially initiating the process by cleaving the N-S bond or by metabolizing the morpholine ring or the methoxyethyl side chain.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Elucidating the precise mechanisms of the reactions of this compound would require detailed kinetic and isotopic labeling studies.

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., concentration of reactants, temperature, pH) to determine the rate law and activation parameters. For example, the rate of hydrolysis of the sulfonamide could be followed by monitoring the disappearance of the starting material or the appearance of products over time. Such studies on related sulfonamides have provided insights into the mechanisms of their reactions with nucleophiles. nih.govresearchgate.net

Isotopic Labeling Studies:

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. By replacing an atom in the starting material with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the fate of that atom can be followed using techniques like mass spectrometry or NMR spectroscopy.

For this compound, isotopic labeling could be used to:

Elucidate the mechanism of hydrolysis: By using H₂¹⁸O, one could determine whether the oxygen atom in the resulting sulfonic acid comes from the water molecule, confirming nucleophilic attack at the sulfur atom.

Investigate rearrangement reactions: Deuterium labeling of the ethyl chain or the morpholine ring could help to track any intramolecular hydrogen shifts that might occur during thermal or photochemical reactions.

Probe enzymatic degradation pathways: Using ¹³C or ¹⁵N labeled this compound in microbial cultures would allow for the identification of metabolic intermediates and the elucidation of the biodegradation pathway.

Several methods for the deuterium labeling of sulfonamides have been developed, including iridium-catalyzed C-H activation and electrochemical methods, which could be applied to prepare isotopically labeled this compound for mechanistic studies. nih.govrsc.orgacs.orgresearchgate.netresearchgate.net

Derivatization and Analog Generation Strategies Based on 4 2 Methoxyethanesulfonyl Morpholine

Systematic Design Principles for Modulating the Molecular Framework

The molecular framework of 4-(2-methoxyethanesulfonyl)morpholine offers several avenues for systematic modulation to generate analogs with diverse properties. The design principles for creating derivatives of this compound are centered around the three key structural components: the morpholine (B109124) ring, the sulfonyl group, and the methoxyethyl chain.

The methoxyethyl chain provides a flexible tail that can be modified to explore different interaction spaces. Altering the length of the alkyl chain, replacing the methoxy (B1213986) group with other alkoxy groups, or introducing functional groups can lead to a wide range of analogs with varied physicochemical properties.

A systematic approach to analog design would involve a matrix-based strategy, where different substituents are systematically introduced at each of the three key positions. This allows for a comprehensive exploration of the chemical space around the parent molecule.

Table 1: Systematic Design Principles for this compound Analogs

| Molecular Component | Design Strategy | Potential Outcome |

|---|---|---|

| Morpholine Ring | Introduction of alkyl, aryl, or functional groups on carbon atoms | Altered steric profile, lipophilicity, and potential for new interactions |

| Sulfonyl Group | Modification of the electronic environment of the ethyl chain | Modulated polarity and reactivity |

Synthesis of Analogs with Substitutions on the Morpholine Ring Carbon Atoms

The synthesis of analogs with substitutions on the carbon atoms of the morpholine ring can be achieved through various synthetic strategies. One common approach involves the use of substituted morpholine precursors in the initial synthesis of the target molecule. For instance, starting with a C-substituted morpholine, reaction with 2-methoxyethanesulfonyl chloride would yield the desired analog.

Alternatively, direct functionalization of the morpholine ring in this compound can be challenging due to the deactivating effect of the sulfonyl group. However, under specific conditions, such as metal-catalyzed C-H activation, it may be possible to introduce substituents at the C2 or C3 positions of the morpholine ring.

A more versatile approach involves the synthesis of substituted morpholines from readily available starting materials. For example, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction. nih.gov This methodology could be adapted to produce a variety of substituted morpholine precursors for the synthesis of this compound analogs.

Table 2: Representative Synthetic Routes to C-Substituted Morpholine Analogs

| Substitution Position | Synthetic Approach | Starting Materials | Key Reagents/Conditions |

|---|---|---|---|

| C-2 | Ring synthesis from substituted precursors | Substituted amino alcohol and dihaloethane derivative | Base, solvent |

| C-3 | Ring synthesis from substituted precursors | Substituted diol and aminoethane derivative | Acid catalyst, dehydrating agent |

Chemical Modifications of the Methoxyethyl Chain for Diversification

The methoxyethyl chain of this compound is a prime target for chemical modification to generate a diverse library of analogs. These modifications can be broadly categorized into alterations of the ether linkage and modifications of the terminal methyl group.

Demethylation of the methoxy group, for instance, using reagents like boron tribromide (BBr₃), would yield the corresponding alcohol. This alcohol can then serve as a versatile intermediate for the synthesis of a wide range of analogs through esterification, etherification, or conversion to other functional groups.

Etherification of the resulting alcohol with various alkyl halides would allow for the introduction of different alkoxy groups, thereby systematically probing the effect of the side chain's lipophilicity and steric bulk. Furthermore, the terminal alcohol can be oxidized to an aldehyde or a carboxylic acid, opening up possibilities for further derivatization through reductive amination, Wittig reactions, or amide bond formation.

Table 3: Strategies for Methoxyethyl Chain Modification

| Modification Strategy | Reagents/Conditions | Resulting Functional Group | Potential for Further Diversification |

|---|---|---|---|

| Demethylation | BBr₃, DCM | Primary alcohol | Etherification, esterification, oxidation |

| Etherification | NaH, Alkyl halide | Varied alkoxy groups | Introduction of diverse side chains |

| Oxidation | PCC, DMP, or TEMPO | Aldehyde | Reductive amination, Wittig reaction |

Incorporation of Additional Functional Groups for Tandem Reactions or Advanced Applications

The incorporation of additional functional groups into the this compound scaffold can enable the use of these molecules in tandem reactions or for advanced applications. Tandem reactions, where multiple bond-forming events occur in a single pot, can significantly streamline the synthesis of complex molecules. numberanalytics.com

For instance, introducing a terminal alkyne or azide (B81097) group on the methoxyethyl chain would allow for the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular fragments. This approach is highly efficient and tolerant of a broad range of functional groups.

Similarly, the introduction of a boronic acid or a halide on an aromatic substituent of the morpholine ring would enable cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds. These reactions are powerful tools for the construction of complex molecular architectures.

The incorporation of functional groups that can participate in multi-component reactions (MCRs) is another attractive strategy. MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a high degree of molecular diversity. mdpi.com

Table 4: Functional Groups for Advanced Synthetic Applications

| Functional Group | Incorporation Site | Potential Reaction | Application |

|---|---|---|---|

| Alkyne/Azide | Methoxyethyl chain | Click Chemistry (CuAAC) | Bioconjugation, material science |

| Boronic Acid/Halide | Morpholine ring substituent | Suzuki/Heck Coupling | Synthesis of complex molecules |

Structure-Reactivity Relationship Studies in Derived Compounds (focused on chemical behavior and intrinsic properties)

The study of structure-reactivity relationships in compounds derived from this compound is crucial for understanding their chemical behavior and intrinsic properties. The electronic and steric effects of substituents can have a profound impact on the reactivity of the molecule.

The reactivity of the methoxyethyl chain is also dependent on its structure. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The introduction of other functional groups on this chain will impart their characteristic reactivity to the molecule. For example, an alcohol derivative will undergo reactions typical of alcohols, such as oxidation and esterification.

Computational studies, such as the calculation of electrostatic potential maps and frontier molecular orbitals, can provide valuable insights into the reactivity of these analogs and guide the design of new derivatives with desired chemical properties.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of analogs based on the this compound scaffold. nih.gov This approach is particularly well-suited for exploring the structure-activity relationships of this class of compounds in a high-throughput manner.

A common strategy in combinatorial synthesis is the "split-and-pool" method, which allows for the creation of a large number of compounds from a small number of building blocks. researchgate.net For example, a set of substituted morpholine precursors could be reacted with a variety of sulfonyl chlorides, including 2-alkoxyethanesulfonyl chlorides with different alkoxy groups.

Solution-phase parallel synthesis is another effective method for generating libraries of discrete compounds. nih.gov In this approach, reactions are carried out in parallel in the wells of a microtiter plate, allowing for the synthesis and purification of individual compounds. This method is particularly useful when a higher degree of purity is required for biological screening.

The design of a combinatorial library should be guided by the principles of molecular diversity, ensuring that the library covers a wide range of chemical space. This can be achieved by using a diverse set of building blocks with varied steric and electronic properties.

Table 6: Combinatorial Library Design Based on this compound

| Library Generation Strategy | Building Block 1 (Scaffold) | Building Block 2 (Side Chain) | Potential Library Size |

|---|---|---|---|

| Split-and-Pool Synthesis | Substituted Morpholines (e.g., 10 variations) | 2-Alkoxyethanesulfonyl chlorides (e.g., 10 variations) | 100 compounds |

| Parallel Solution-Phase Synthesis | 4-(2-hydroxyethanesulfonyl)morpholine | Alkylating agents (e.g., 20 variations) | 20 compounds |

Advanced Spectroscopic and Structural Elucidation of 4 2 Methoxyethanesulfonyl Morpholine and Its Analogs

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁵N, and ¹⁹F (if applicable) for Complete Assignment and Conformational Analysis

High-field NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 4-(2-methoxyethanesulfonyl)morpholine, ¹H and ¹³C NMR would provide the primary framework for its structural verification and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the 2-methoxyethanesulfonyl side chain. The morpholine protons typically appear as multiplets in the range of 2.5-4.0 ppm. Specifically, the protons on the carbons adjacent to the nitrogen (N-CH₂) would be deshielded compared to those adjacent to the oxygen (O-CH₂). The protons of the ethyl group in the side chain would exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the sulfonyl group appearing further downfield due to the electron-withdrawing nature of the SO₂ group. The methoxy (B1213986) group would present as a sharp singlet, typically around 3.3-3.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data. The carbon atoms of the morpholine ring are expected to resonate in the range of 45-70 ppm. Similar to the proton spectrum, the carbons adjacent to the nitrogen will have a different chemical shift than those adjacent to the oxygen. The carbons of the 2-methoxyethanesulfonyl side chain would also show distinct signals, with the carbon of the methoxy group appearing around 50-60 ppm and the methylene carbons resonating further downfield.

Conformational Analysis: The morpholine ring typically adopts a chair conformation. The orientation of the N-sulfonyl group (axial vs. equatorial) can be investigated through detailed analysis of coupling constants and through-space interactions observed in 2D NMR experiments like NOESY.

¹⁵N and ¹⁹F NMR: While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it could provide valuable information about the electronic environment of the nitrogen atom in the morpholine ring. ¹⁹F NMR would only be applicable if fluorine atoms were present in the molecule or its analogs.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Morpholine N-CH ₂ | Multiplet | ~45-50 |

| Morpholine O-CH ₂ | Multiplet | ~65-70 |

| SO₂-CH ₂ | Multiplet | ~55-60 |

| O-CH ₂-CH₃ | Multiplet | ~70-75 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial proximity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the morpholine ring and the ethyl side chain. For instance, cross-peaks would be observed between the adjacent methylene protons of the morpholine ring and between the two methylene groups of the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique would be vital in establishing the connectivity between the morpholine ring and the sulfonyl group, for example, by observing a correlation between the N-CH₂ protons of the morpholine ring and the carbon of the SO₂-CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for conformational analysis, such as determining the relative orientation of substituents on the morpholine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is used to determine the exact mass of the parent ion, which allows for the calculation of the molecular formula. For this compound (C₇H₁₅NO₄S), the expected monoisotopic mass is approximately 209.0722 g/mol . HRMS can confirm this with high accuracy.

Fragmentation Analysis: The mass spectrum would also show characteristic fragmentation patterns. Common fragmentation pathways for sulfonylmorpholine derivatives could include the cleavage of the N-S bond, leading to the formation of a morpholine cation and a sulfonyl radical. Fragmentation of the side chain could also occur. Predicted mass-to-charge ratios for common adducts are available in public databases. uni.lu

Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 210.07945 |

| [M+Na]⁺ | 232.06139 |

| [M-H]⁻ | 208.06489 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfonyl group (SO₂). These typically appear as two distinct bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Other key vibrations would include C-H stretching of the alkyl groups (3000-2850 cm⁻¹), C-O stretching of the ether and morpholine ring (1150-1050 cm⁻¹), and C-N stretching of the morpholine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-O stretching vibrations are also typically strong in the Raman spectrum. The C-H and C-C vibrations of the aliphatic parts of the molecule would also be observable. For analogous compounds like 4-(benzenesulfonyl)-morpholine, detailed vibrational analyses have been performed, which can serve as a reference. researchgate.netscielo.org.mx

X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would definitively establish the chair conformation of the morpholine ring and the geometry around the sulfur atom. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. While no specific crystallographic data for the title compound is readily available, studies on similar morpholine derivatives show that the morpholine ring typically adopts a chair conformation in the solid state. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analogs (if applicable)

Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. This technique would be applicable to chiral analogs of this compound. For instance, if a chiral center were introduced into the morpholine ring or the side chain, CD spectroscopy could be used to determine the absolute configuration and study conformational changes in solution. As the parent molecule is achiral, it would not exhibit a CD spectrum.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. Saturated aliphatic compounds like this compound are not expected to have strong absorptions in the UV-Vis region (200-800 nm) as they lack extensive chromophores. Any observed absorption would likely be at very short wavelengths (below 220 nm), corresponding to n → σ* transitions. Similarly, significant fluorescence is not expected from this compound unless it is derivatized with a fluorophore. The study of the electronic spectra of related quinazoline (B50416) derivatives has been used to assess their stability. nih.gov

Computational Chemistry and Theoretical Investigations of 4 2 Methoxyethanesulfonyl Morpholine

Quantum Mechanical Calculations of Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 4-(2-methoxyethanesulfonyl)morpholine. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and spectroscopic properties.

The electronic structure can be detailed by mapping the electron density, which reveals the location of chemical bonds and lone pairs of electrons. For this compound, the highest electron density is expected around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the oxygen atoms of the sulfonyl group, due to their high electronegativity.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is likely to be localized on the morpholine nitrogen and the oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is expected to be distributed over the sulfonyl group, which is electron-withdrawing. The HOMO-LUMO gap can be calculated to predict the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: The data in this table is hypothetical and serves as an illustration of the expected results from quantum mechanical calculations.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. nih.gov DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound, known as its ground state geometry. These calculations optimize bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

The energetics of the molecule, including its total energy, enthalpy of formation, and Gibbs free energy, can also be computed. These thermodynamic quantities are essential for understanding the stability of the molecule and its potential to participate in chemical reactions. For instance, a negative Gibbs free energy of formation would indicate that the molecule is stable relative to its constituent elements.

Conformational Analysis and Potential Energy Surface Exploration through Molecular Mechanics and Quantum Methods

The flexibility of the morpholine ring and the side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The morpholine ring typically exists in a chair conformation. researchgate.netnih.gov For this compound, the key conformational questions would revolve around the orientation of the methoxyethanesulfonyl group relative to the morpholine ring.

Molecular mechanics methods, which use classical physics to model the interactions between atoms, are often employed for an initial exploration of the potential energy surface. This can identify a range of low-energy conformers. Subsequently, more accurate quantum methods, such as DFT, can be used to refine the geometries and energies of these conformers. The results of a conformational analysis can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with surrounding solvent molecules.

An MD simulation of this compound could reveal how the molecule behaves in a solution, for example, in water. It would show how the molecule's conformation changes over time and how it forms hydrogen bonds or other non-covalent interactions with solvent molecules. This information is crucial for understanding the molecule's solubility and its behavior in a biological environment.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. researchgate.net These predicted shifts can aid in the assignment of experimental NMR spectra.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR and Raman spectra to identify the characteristic vibrations of the functional groups present in this compound.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Morpholine C (adjacent to N) | 50.2 |

| Morpholine C (adjacent to O) | 67.8 |

| Methoxy (B1213986) C | 59.1 |

| Ethane C (adjacent to S) | 55.4 |

| Ethane C (adjacent to O) | 69.3 |

Note: The data in this table is hypothetical and serves as an illustration of the expected results from spectroscopic parameter prediction.

Theoretical Studies of Reaction Mechanisms and Transition States Involving the Compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, theoretical studies could explore the reactivity of the morpholine nitrogen as a nucleophile or the susceptibility of the sulfonyl group to nucleophilic attack. Such studies would provide valuable insights into the chemical transformations that this compound might undergo.

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Intermolecular Interactions and Reactivity

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

An MEP map of this compound would likely show negative potential around the oxygen atoms of the sulfonyl group and the morpholine ring, as well as the nitrogen atom. researchgate.net These sites would be the most likely points for intermolecular interactions, such as hydrogen bonding. The MEP map can therefore be used to predict how the molecule will interact with other molecules, including biological targets.

QSAR (Quantitative Structure-Activity Relationship) Modeling based on Physicochemical Descriptors (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its properties. frontiersin.org In the context of this compound, QSAR models based on physicochemical descriptors can be developed to predict various physical and chemical properties of the molecule, without considering its biological activity. This approach is valuable for understanding the compound's behavior in different chemical environments and for designing related molecules with specific desired characteristics.

The development of a QSAR model involves calculating a set of numerical parameters, known as molecular descriptors, that characterize the molecule's structure. These descriptors can be categorized into several types, including electronic, steric, geometric, and energetic parameters. researchgate.net For this compound, relevant physicochemical descriptors would include parameters such as molecular weight, logP (lipophilicity), molar refractivity, polarizability, dipole moment, and surface area. pensoft.netresearchgate.net

Once the descriptors are calculated, a statistical method is employed to build a model that correlates these descriptors with a specific physicochemical property of interest. This could be, for example, the compound's solubility, melting point, or chromatographic retention time. The goal is to create a predictive model that can estimate the property for new, untested molecules based solely on their calculated descriptors.

Data Set Collection: A series of molecules structurally related to this compound would be synthesized or identified, and their relevant physicochemical properties would be experimentally measured.

Descriptor Calculation: For each molecule in the data set, a wide range of 2D and 3D molecular descriptors would be calculated using specialized software. nih.gov

Model Development: The data would be divided into a training set and a test set. nih.gov The training set is used to build the QSAR model using statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

Model Validation: The predictive power of the developed model is then assessed using the test set, which contains compounds not used in the model's creation. Statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE) are used to evaluate the model's performance. nih.gov

For a molecule like this compound, QSAR models could predict properties influenced by its distinct structural features: the morpholine ring, the sulfonyl group, and the methoxyethyl chain. For instance, the lipophilicity (logP) is a crucial descriptor that would be influenced by the balance between the polar morpholine and sulfonyl groups and the nonpolar ethyl and methyl groups. pensoft.netresearchgate.net Similarly, the molecule's size and shape, captured by steric and geometric descriptors, would be important for predicting properties related to molecular interactions. pensoft.netresearchgate.net

The following table illustrates the types of physicochemical descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor Category | Examples of Descriptors | Relevance to Physicochemical Properties |

| Constitutional | Molecular Weight, Atom Counts, Bond Counts | Basic molecular properties, influencing bulk properties like density and boiling point. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and shape of the molecule, affecting intermolecular interactions. |

| Electronic | Dipole Moment, Polarizability, Partial Charges | Governs electrostatic interactions, solubility in polar solvents, and reactivity. pensoft.netresearchgate.net |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Predicts lipophilicity/hydrophilicity, which is crucial for solubility and partitioning behavior. pensoft.netresearchgate.net |

| Quantum Chemical | HOMO/LUMO Energies, Surface Area, Volume | Provides detailed information on electronic structure and molecular size, influencing reactivity and steric effects. pensoft.netresearchgate.net |

Applications of 4 2 Methoxyethanesulfonyl Morpholine As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Organic Architectures

The methoxyethyl side chain introduces an additional point of potential functionalization. The ether linkage is generally stable but can be cleaved under specific, often harsh, conditions, which could be exploited in later stages of a complex synthesis to reveal a hydroxyl group for further elaboration. The entire 4-(2-methoxyethanesulfonyl)morpholine unit could be incorporated into a larger molecule to impart specific physicochemical properties, such as improved solubility or metabolic stability, which are often desirable in medicinal chemistry.

Role in the Synthesis of Other Heterocyclic Systems

The transformation of the morpholine (B109124) ring of this compound into other heterocyclic systems is a plausible synthetic strategy, although not extensively documented. Ring-opening reactions of N-sulfonylated morpholines, while not common, could potentially be achieved under reductive or nucleophilic conditions, yielding precursors for other heterocyclic structures. For instance, cleavage of the C-O bonds within the morpholine ring could lead to functionalized amino alcohol derivatives, which are versatile starting materials for the synthesis of a variety of other heterocycles, such as piperazines, oxazepanes, or more complex fused systems.

The N-sulfonyl group can also influence the regioselectivity of reactions at the carbon atoms of the morpholine ring. Activation of the α-protons to the nitrogen could allow for functionalization at these positions, followed by subsequent ring-closing reactions to form bicyclic or spirocyclic systems.

Precursor for Advanced Ligands in Catalysis

The morpholine scaffold is a common feature in the design of ligands for transition metal catalysis, often due to its defined stereochemistry and coordination properties. While there is a lack of specific reports on the use of this compound as a direct precursor for catalytic ligands, its structure lends itself to such applications.

Modification of the morpholine ring, for example, through lithiation and subsequent reaction with an electrophile, could introduce coordinating groups such as phosphines, pyridines, or other heteroatoms. The methoxyethyl group could also be modified to incorporate a coordinating moiety. The resulting N-sulfonylated morpholine-based ligands could be explored in various catalytic transformations, including asymmetric hydrogenation, cross-coupling reactions, and C-H activation. The steric and electronic properties imparted by the methoxyethanesulfonyl group could influence the catalytic activity and selectivity of the resulting metal complexes.

Integration into Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. The participation of N-sulfonylated heterocycles in MCRs has been documented, suggesting that this compound could potentially serve as a component in such reactions.

For instance, it could act as the amine component in reactions like the Ugi or Passerini reactions, provided the nucleophilicity of the nitrogen is sufficient under the reaction conditions. The resulting products would incorporate the N-sulfonylated morpholine moiety, leading to a rapid increase in molecular complexity.

In cascade transformations, where a series of reactions occur in a single operation without the isolation of intermediates, this compound could be designed to participate in an initial reaction, with subsequent transformations occurring on the morpholine ring or the methoxyethyl side chain. The stability of the N-sulfonyl group would be crucial in ensuring the desired reaction cascade proceeds efficiently.

Contribution to Scaffold Diversity and Complexity in Chemical Synthesis

The use of building blocks like this compound can significantly contribute to scaffold diversity in chemical libraries designed for drug discovery and other applications. By incorporating this building block, chemists can introduce a unique combination of a morpholine ring, a sulfonyl group, and a methoxyethyl chain into new molecular frameworks.

The ability to functionalize the morpholine ring or modify the side chain allows for the generation of a wide range of analogues from a single starting material. This diversity is essential for exploring structure-activity relationships and optimizing the properties of lead compounds. The rigidity of the morpholine ring combined with the flexibility of the side chain can lead to molecules with well-defined three-dimensional shapes, which is often a key factor in biological activity.

Application in the Development of Functional Materials and Polymers (e.g., as a monomer or cross-linker)

The properties of this compound also suggest its potential use in materials science. If functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) group, it could be used as a monomer in the synthesis of functional polymers. The resulting polymers would possess N-sulfonylated morpholine units as pendant groups, which could influence the physical and chemical properties of the material, such as its thermal stability, solubility, and affinity for certain substrates.

Furthermore, if the molecule were to be functionalized with two or more reactive groups, it could act as a cross-linker to create polymer networks. The incorporation of the polar morpholine and sulfonyl groups could enhance the hydrophilicity and mechanical properties of the resulting materials, making them potentially suitable for applications in areas such as hydrogels, coatings, or separation membranes.

Future Research Directions and Emerging Opportunities for 4 2 Methoxyethanesulfonyl Morpholine

Exploration of Asymmetric Synthesis Methodologies for Chiral Analogs

The synthesis of chiral morpholine (B109124) derivatives is a burgeoning field of interest due to the prevalence of this scaffold in many bioactive compounds and approved drugs. acs.orgnih.gov Future research could focus on developing asymmetric synthetic routes to chiral analogs of 4-(2-methoxyethanesulfonyl)morpholine. While various methods exist for creating chiral morpholines, many still rely on stoichiometric chiral starting materials. nih.gov The development of efficient and economical asymmetric catalytic methods remains a key objective. nih.govnih.gov

A promising approach would be to adapt existing enantioselective syntheses. For instance, a strategy could involve the enzyme-catalyzed resolution of a suitable precursor, a key step that has been successfully employed in the preparation of other chiral morpholine derivatives. nih.gov Another avenue involves the use of chiral auxiliaries in conjunction with Brønsted acid catalysis to produce morpholinone intermediates with high yields and selectivities, which can then be converted to the desired chiral morpholine.

Systematic chemical diversity (SCD) is a concept that guides the expansion of saturated drug-like scaffolds through variations in regiochemistry and stereochemistry. acs.org Applying this concept to this compound could lead to a collection of methyl-substituted analogs, starting from enantiomerically pure amino acids and amino alcohols. acs.org

| Potential Asymmetric Synthesis Strategy | Key Features | Potential Advantages |

| Enzyme-catalyzed resolution | Highly specific enzymatic reactions | High enantiomeric purity |

| Chiral auxiliary-guided synthesis | Use of recoverable chiral molecules | Control over stereochemistry |

| Asymmetric catalysis | Use of chiral catalysts (e.g., organometallic complexes) | High efficiency and atom economy |

| Systematic Chemical Diversity (SCD) | Systematic variation of stereochemistry and regiochemistry | Creation of diverse compound libraries for screening |

Development of Novel Catalytic Transformations Mediated by the Compound or its Derivatives

Morpholine and its derivatives have demonstrated utility as catalysts in various chemical reactions. e3s-conferences.org The unique structural features of this compound, combining a morpholine ring with a sulfonyl group, could be harnessed for novel catalytic applications. For instance, morpholine-based ionic liquids have been synthesized and shown to have excellent catalytic activity in the preparation of biologically significant compounds like 1,2,4-triazolidine-3-thiones. lidsen.com Research into synthesizing an ionic liquid derivative of this compound could open up new catalytic possibilities.

Furthermore, morpholine is used in the preparation of alumina catalysts, acting as a gelling agent for the treatment of hydrocarbons. chemicalbook.com Investigating the role of this compound in the formation of such catalysts could lead to materials with enhanced properties. The morpholine moiety is also known to be a component of ligands for metal-catalyzed reactions. researchgate.net Future work could explore the synthesis of metal complexes incorporating this compound as a ligand and evaluate their catalytic performance in reactions such as cross-coupling or hydrogenation.

Integration with Flow Chemistry and Microfluidic Technologies for Continuous Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, efficiency, and safety. acs.org The application of flow chemistry to the synthesis of morpholine-containing pharmaceuticals is an area of active research. acs.org Future efforts could focus on developing a continuous flow process for the synthesis of this compound. This would involve optimizing reaction conditions such as temperature, pressure, and residence time in a microreactor setup.

Advanced Material Science Applications: Design of Novel Supramolecular Structures or Responsive Materials

The morpholine scaffold is a valuable component in the design of advanced materials. e3s-conferences.org For example, morpholine derivatives are used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to materials with superior mechanical and thermal properties. e3s-conferences.org

A particularly exciting area of research is the development of stimuli-responsive polymers. Polymers containing morpholine have been shown to exhibit pH and thermo-responsive behavior, which is advantageous for biomedical applications. nih.govnih.gov Future research could explore the synthesis of polymers incorporating this compound to create novel "smart" hydrogels for applications in drug delivery and tissue engineering. nih.gov The swelling kinetics of such materials could be studied in different pH buffer solutions to assess their responsiveness. nih.gov

Furthermore, morpholine-containing polymers have been used to create piezoelectric chemical sensors for the selective detection of metal ions in aqueous solutions. scispace.com By coating a quartz crystal microbalance (QCM) with a functional polymer derived from this compound, it may be possible to develop new sensors with high selectivity for specific analytes.

| Potential Material Application | Key Property of Morpholine Derivative | Example of Research Direction |

| Responsive Polymers | pH and thermo-sensitivity | Development of smart hydrogels for drug delivery nih.govnih.gov |

| Advanced Polymers and Resins | Curing and cross-linking capabilities | Creation of materials with enhanced thermal and mechanical stability e3s-conferences.org |

| Chemical Sensors | Chelating ability | Design of piezoelectric sensors for selective ion detection scispace.com |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the chemical and physical properties of this compound is crucial for its effective application. Advanced spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to fully characterize the structure of the compound and its derivatives. researchgate.netnih.gov

Computational chemistry offers powerful tools to investigate the molecule's properties at a deeper level. nih.govmdpi.com Density functional theory (DFT) calculations can be employed to determine the electronic structure, reactivity, and stability of this compound and its potential reaction intermediates. researchgate.netresearchgate.net Such studies can provide insights into reaction mechanisms and help in the rational design of new synthetic routes or catalytic applications. nih.govresearchgate.net For instance, computational modeling can be used to predict the binding interactions of morpholine derivatives with biological targets, guiding the design of new therapeutic agents. mdpi.comnih.gov

Development of Advanced Analytical Methods for Ultra-Trace Characterization in Complex Matrices

The ability to detect and quantify this compound at ultra-trace levels in complex matrices is essential for many potential applications, including environmental monitoring and pharmaceutical analysis. Various analytical methods have been developed for the determination of morpholine and its derivatives, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netsielc.com

Future research could focus on developing a highly sensitive and selective analytical method specifically for this compound. This might involve derivatization to enhance its volatility or detectability. nih.gov For example, a derivatization method using sodium nitrite under acidic conditions to form a stable N-nitrosomorpholine derivative has been successfully used for the GC-MS analysis of morpholine. nih.gov Optimizing such a method for this compound could enable its detection at very low concentrations. nih.gov Direct aqueous injection gas chromatography is another technique that has been successfully applied to the analysis of morpholine and could be adapted for this specific compound. astm.org

| Analytical Technique | Principle | Potential Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Ultra-trace quantification in environmental or biological samples nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity analysis and quality control of synthetic products sielc.com |

| Direct Aqueous Injection Gas Chromatography | Direct analysis of aqueous samples | Monitoring in industrial water systems astm.org |

Computational Design of Novel Derivatives with Tailored Chemical Reactivity or Physical Properties

Computational, or in silico, methods are increasingly used in the design of new molecules with specific properties. mdpi.comnih.gov By employing molecular modeling and simulation techniques, it is possible to design novel derivatives of this compound with tailored chemical reactivity or physical properties. researchgate.netresearchgate.net

For example, structure-activity relationship (SAR) studies can be conducted computationally to understand how modifications to the molecular structure affect its biological activity or chemical properties. nih.gove3s-conferences.org This information can then be used to design new derivatives with enhanced performance for a specific application, such as improved catalytic activity or stronger binding to a biological target. nih.gov Molecular docking and molecular dynamics simulations can predict the binding modes and stability of these designed compounds within the active site of a target protein, providing a rational basis for their synthesis and experimental evaluation. mdpi.comnih.gov This approach has been successfully used to design morpholine derivatives as inhibitors for various enzymes. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-(2-methoxyethanesulfonyl)morpholine?

- Answer :

- NMR Spectroscopy : Use H and C NMR to resolve the sulfonyl and morpholine ring proton environments. For example, benzenesulfonyl-morpholine derivatives show distinct C-H stretching modes (2980–3145 cm) in Raman spectra, which can be extrapolated to methoxyethanesulfonyl analogs .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Vibrational Spectroscopy : IR and Raman spectroscopy under ambient conditions help identify sulfonyl (S=O) and morpholine ring vibrations. Pressure-dependent studies (0–3.5 GPa) can reveal phase transitions via split/merge spectral peaks .

Q. How can researchers synthesize this compound with high purity?

- Answer :

- Step 1 : React morpholine with 2-methoxyethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor by TLC.

- Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry. Analogous sulfonamide syntheses emphasize anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How do pressure-induced phase transitions affect the vibrational modes of this compound?

- Answer :

- Methodology : Use diamond anvil cells (DACs) to apply hydrostatic pressure (0–5 GPa) and collect Raman/IR spectra. For 4-(benzenesulfonyl)morpholine, discontinuities in plots at 0.7, 1.7, and 2.5 GPa indicate conformational phase transitions. Similar approaches apply to methoxyethanesulfonyl derivatives .

- Data Interpretation : Assign modes to C-H stretching (2980–3145 cm) and sulfonyl vibrations. Overlapping peaks at >1.7 GPa suggest lattice distortion or hydrogen bond reorganization .

Q. What computational strategies resolve contradictions in spectroscopic and crystallographic data?

- Answer :

- Ab-initio Calculations : Compare DFT-predicted vibrational modes (e.g., Gaussian 09) with experimental spectra to validate assignments. For example, discrepancies in sulfonyl group vibrations may arise from crystal packing effects not modeled in gas-phase calculations .

- Multi-Method Refinement : Combine SHELX-refined X-ray data with solid-state NMR to resolve ambiguous electron density regions. This is critical for sulfonyl-containing compounds, where torsional angles influence reactivity .

Q. How do substituents on the sulfonyl group influence the compound’s electronic properties and stability?

- Answer :

- Electronic Effects : Replace the methoxyethyl group with analogs (e.g., benzene, chloroalkyl) and compare using cyclic voltammetry. Electron-withdrawing groups (e.g., -SO-) reduce HOMO-LUMO gaps, as seen in morpholine sulfonamides .

- Stability Testing : Assess hydrolytic stability in PBS (pH 7.4) via LC-MS. For instance, 4-(2-chlorobenzyl)morpholine derivatives show >90% stability after 24 hours, suggesting methoxyethyl analogs may behave similarly .

Methodological Notes

- Contradiction Mitigation : When spectral data conflicts with crystallographic results (e.g., bond lengths), use Hirshfeld surface analysis to quantify intermolecular interactions .

- High-Throughput Screening : Adapt SHELXC/D/E pipelines for rapid phase determination of sulfonyl-morpholine derivatives in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.